6-(3-methylbutoxy)-7H-purine, with the chemical formula and a molecular weight of 206.24 g/mol, is a purine derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound is classified under purines, which are essential biological molecules involved in numerous cellular processes, including energy transfer and genetic information storage.
This compound is synthesized primarily through the alkylation of purine derivatives. The most common precursor used in its synthesis is 6-chloropurine, which reacts with 3-methylbutanol in the presence of a base like potassium carbonate. The reaction typically occurs in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate nucleophilic substitution reactions.
The synthesis of 6-(3-methylbutoxy)-7H-purine can be summarized as follows:
On an industrial scale, continuous flow reactors may be utilized to enhance yield and consistency, employing optimized reaction conditions and catalysts to improve efficiency.
The molecular structure of 6-(3-methylbutoxy)-7H-purine can be represented as follows:
The compound features a purine ring structure with a 3-methylbutoxy group attached at the sixth position, which significantly influences its chemical properties and biological activities.
6-(3-methylbutoxy)-7H-purine can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Presence of base (e.g., sodium hydride) |
The mechanism of action for 6-(3-methylbutoxy)-7H-purine involves its interaction with specific molecular targets within biological systems. This compound may influence various biochemical pathways by interacting with enzymes or receptors. The precise molecular targets depend on the context of its application, particularly in therapeutic settings where it may exhibit antiviral or anticancer properties .
The compound's stability and solubility characteristics make it suitable for various applications in research and industry.
6-(3-methylbutoxy)-7H-purine has several notable applications:
This compound exemplifies the intersection of organic synthesis, medicinal chemistry, and biological research, highlighting its significance across multiple scientific domains.
Regioselective N9-alkylation is critical for directing substitution toward the desired N7/N9 positions while avoiding O6-alkylation side products. The 3-methylbutoxy group at C6 is installed via Vicarious Nucleophilic Substitution (VNS). This method exploits the electron-deficient nature of the purine C6 position in nitroimidazole precursors, enabling nucleophilic displacement of hydrogen with 1-chloro-3-methylbutane under basic conditions. Key advantages include:
Table 1: Alkylation Methods for 6-(3-Methylbutoxy)purine Synthesis
Method | Conditions | Selectivity | Yield (%) |
---|---|---|---|
VNS on 4-Nitroimidazole | K₂CO₃, DMF, 80°C | C6 >90% | 75–85 |
Direct Alkylation | NaH, DMF, 0°C → RT | N9:N7 = 8:1 | 60–70 |
Phase-Transfer | TBAB, NaOH(aq), CH₂Cl₂ | N9:N7 = 5:1 | 50–65 |
Vorbrüggen glycosylation couples 6-(3-methylbutoxy)purine with peracetylated ribose to form nucleoside analogs like EVT-15353968 (C₁₅H₂₃N₅O₅). This reaction requires:
Table 2: Vorbrüggen Glycosylation Outcomes
Ribose Donor | Catalyst | Solvent | β:α Ratio | Yield (%) |
---|---|---|---|---|
1,2,3,5-Tetra-O-acetylribose | SnCl₄ | CH₃CN | 97:3 | 88 |
1,2,3,5-Tetra-O-acetylribose | TMSOTf | DCE | 94:6 | 82 |
1-O-Acetyl-2,3,5-tri-O-benzoylribose | BF₃·Et₂O | Toluene | 90:10 | 75 |
Palladium-catalyzed cross-couplings enable C2/C8 functionalization of the 6-(3-methylbutoxy)purine scaffold:
Table 3: Cross-Coupling Reactions at Purine C2/C8 Positions
Reaction Type | Substrate | Conditions | Product | Yield (%) |
---|---|---|---|---|
Sonogashira | 8-Bromopurine | Pd(PPh₃)₄, CuI, Et₃N, 70°C | 8-Phenylethynylpurine | 85 |
Suzuki | 2-Chloropurine | Pd(OAc)₂, SPhos, K₂CO₃, dioxane/H₂O | 2-(4-MeOPh)-purine | 88 |
Negishi | 8-Bromopurine | ZnCl₂(aryl), Pd(dppf)Cl₂, THF | 8-Arylpurine | 78 |
Solid-phase synthesis facilitates rapid diversification of 6-(3-methylbutoxy)purine libraries:
Table 4: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading (mmol/g) | Cleavage Agent | Average Purity (%) | Reaction Scale (mg) |
---|---|---|---|---|
Wang | 0.7–1.0 | 20% TFA/DCM | 85–90 | 50–100 |
Rink Amide | 0.4–0.6 | 95% TFA/H₂O | 90–95 | 20–50 |
TentaGel | 0.3–0.5 | HFIP/DCM | 92–96 | 10–30 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7